An In-depth Technical Guide to the Chemical Properties of 4-(1-Aminopropyl)phenol Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 4-(1-Aminopropyl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Aminopropyl)phenol hydrochloride is a chemical compound of interest in the fields of pharmaceutical research and drug development. As a substituted aminophenol, its structural features, including a chiral center, a phenolic hydroxyl group, and an amino group, make it a potential building block for the synthesis of more complex molecules with possible biological activities. This technical guide provides a comprehensive overview of the known chemical properties of 4-(1-Aminopropyl)phenol hydrochloride, including its physicochemical characteristics, synthesis, purification, and analytical methods, as well as the biological activities of structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(1-Aminopropyl)phenol and its hydrochloride salt is presented below. It is important to note that while data for the free base is available from computational models, experimental data for the hydrochloride salt is limited.
Table 1: Physicochemical Properties of 4-(1-Aminopropyl)phenol and its Hydrochloride Salt
| Property | 4-(1-Aminopropyl)phenol (Free Base) | 4-(1-Aminopropyl)phenol Hydrochloride | Source |
| IUPAC Name | 4-(1-aminopropyl)phenol | 4-(1-aminopropyl)phenol;hydrochloride | [1] |
| CAS Number | 85068-38-8 | 1135288-77-5 | [1][2] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO | [1][2] |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol | [1][3] |
| Physical Form | Not specified (computational) | Solid | [3] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Not available | Soluble in water. Amine salts are generally soluble in polar solvents like methanol and ethanol, and less soluble in nonpolar solvents.[4] | |
| LogP (predicted) | 1.4 | 1.26 | [1][3] |
| Storage Conditions | Not applicable | Inert atmosphere, Room Temperature | [5] |
Synthesis and Purification
Experimental Protocol: Reductive Amination of 4-Hydroxypropiophenone (General Procedure)
This protocol is a general representation of a reductive amination reaction and would require optimization for the specific synthesis of 4-(1-Aminopropyl)phenol.
Materials:
-
4-Hydroxypropiophenone
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))[7][8]
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (optional, as a catalyst)
-
Diethyl ether or other suitable extraction solvent
-
Hydrochloric acid (for salt formation)
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: Dissolve 4-hydroxypropiophenone in anhydrous methanol. Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours or until imine formation is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. The pH of the aqueous residue is adjusted to be basic (pH > 9) with a suitable base (e.g., 1M NaOH) to deprotonate the amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of the Free Base: The crude 4-(1-aminopropyl)phenol can be purified by column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ether. Add a solution of anhydrous HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification of the Hydrochloride Salt: The precipitated salt can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed for further purification.[9]
Caption: General workflow for the synthesis of 4-(1-Aminopropyl)phenol hydrochloride.
Analytical Methods
The characterization and purity assessment of 4-(1-Aminopropyl)phenol hydrochloride can be achieved through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 4-(1-Aminopropyl)phenol hydrochloride are not available, the expected chemical shifts for the free base can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the methine proton of the aminopropyl group, the methylene protons, and the methyl protons. The hydroxyl and amino protons will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most downfield in the aromatic region. The carbons of the aminopropyl side chain will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(1-Aminopropyl)phenol hydrochloride would be expected to exhibit characteristic absorption bands:
-
O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch (amine salt): Broad absorption in the 2400-3200 cm⁻¹ range.
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity and, given the chiral nature of the molecule, for separating the enantiomers of 4-(1-Aminopropyl)phenol.
Experimental Protocol: Chiral HPLC Separation of Amines (General Procedure)
This protocol provides a general framework for the chiral separation of amines and would need to be optimized for 4-(1-Aminopropyl)phenol.[10][11][12]
Instrumentation:
-
HPLC system with a UV or diode-array detector (DAD).
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for optimal separation.
-
Additives: For basic compounds like amines, a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and resolution.[12]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound, which for a phenol derivative is typically around 270-280 nm.
Caption: A typical workflow for the chiral HPLC analysis of an amine.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity or signaling pathways of 4-(1-Aminopropyl)phenol hydrochloride. However, the biological activities of structurally related aminophenol derivatives have been investigated, providing potential insights into the possible activities of this compound.
Aminophenol derivatives have been explored for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various aminophenol derivatives have demonstrated broad-spectrum activity against different bacterial and fungal strains.[13][14]
-
Antioxidant Activity: The phenolic hydroxyl group is a key structural feature that can confer antioxidant properties by scavenging free radicals.[14][15]
-
Cytotoxic and Anticancer Activity: Some aminophenol derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[13][16]
-
Enzyme Inhibition: Aminophenol-based compounds have been investigated as inhibitors of various enzymes.[15]
The mechanism of action for these activities is diverse and depends on the specific substitutions on the aminophenol scaffold. For example, some antimicrobial effects are attributed to the disruption of bacterial cell membranes.[2]
References
- 1. 4-(1-Aminopropyl)phenol | C9H13NO | CID 3020319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1-aminopropyl)phenol hydrochloride | 1135288-77-5 [amp.chemicalbook.com]
- 3. Hit2Lead | 4-(1-aminopropyl)phenol hydrochloride | CAS# 1135288-77-5 | MFCD11226487 | BB-4028779 [hit2lead.com]
- 4. researchgate.net [researchgate.net]
- 5. 1135288-77-5|4-(1-Aminopropyl)phenol hydrochloride|BLD Pharm [bldpharm.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
